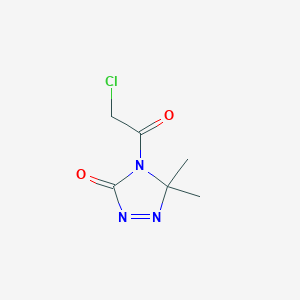
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a chloroacetyl group attached to a triazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of chloroacetyl chloride with 5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazolones.
Oxidation: Formation of triazolone oxides.
Reduction: Formation of hydroxylated triazolones.
Applications De Recherche Scientifique
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloroacetyl)-5-methyl-4,5-dihydro-1H-1,2,4-triazol-3-one
- 4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-thione
Uniqueness
4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
130138-03-3 |
|---|---|
Formule moléculaire |
C6H8ClN3O2 |
Poids moléculaire |
189.6 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3 |
Clé InChI |
ZEFPYAYKEDJTCF-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
SMILES canonique |
CC1(N=NC(=O)N1C(=O)CCl)C |
Synonymes |
3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















